5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

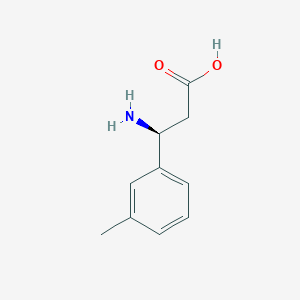

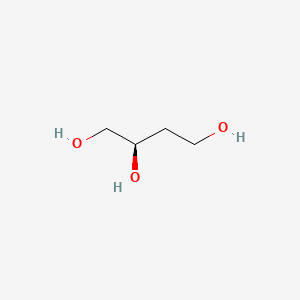

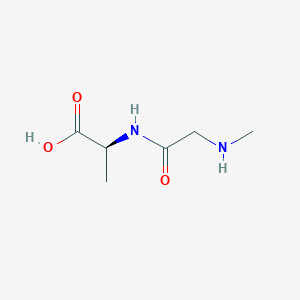

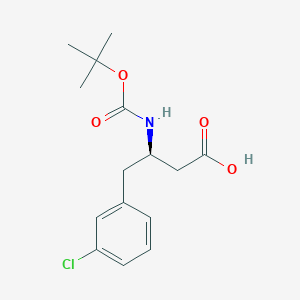

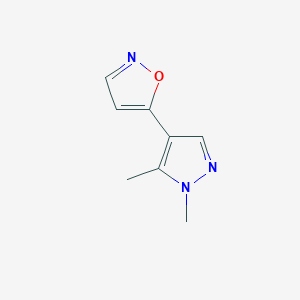

“5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole” is a heterocyclic organic compound with a pyrazole and isoxazole ring. It has an empirical formula of C9H9N3O3 and a molecular weight of 207.19 .

Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Molecular Structure Analysis

The molecular structure of “5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole” consists of a pyrazole ring and an isoxazole ring . The pyrazole ring contains two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .Physical And Chemical Properties Analysis

“5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole” is a solid compound . Its SMILES string is Cc1c(cnn1C)-c2cc(no2)C(O)=O .Applications De Recherche Scientifique

Medicinal Chemistry: Anticancer Properties

The pyrazole moiety, such as in “5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole”, has been identified to possess significant anticancer properties . Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells, potentially offering a pathway for the development of new anticancer drugs .

Drug Discovery: Analgesic Effects

In the realm of drug discovery, pyrazole derivatives are explored for their analgesic effects . These compounds have shown promise in creating pain relief medications that could serve as alternatives to traditional analgesics, with the potential for reduced side effects .

Agrochemistry: Herbicidal Activity

The application of pyrazole derivatives in agrochemistry is notable, particularly their use as herbicides. The structural flexibility of pyrazole allows for the synthesis of compounds that can target specific weeds or unwanted vegetation without harming crops .

Coordination Chemistry: Ligand Synthesis

“5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole” can act as a ligand in coordination chemistry . Its ability to bind with metal ions makes it valuable in synthesizing complex compounds for catalysis or material science applications .

Organometallic Chemistry: Catalyst Development

In organometallic chemistry , pyrazole-based compounds are used to develop catalysts that facilitate various chemical reactions. These catalysts can enhance reaction efficiency and selectivity, which is crucial for industrial processes .

Biological Research: Antileishmanial and Antimalarial Activities

Recent studies have highlighted the antileishmanial and antimalarial activities of pyrazole derivatives. These compounds have been synthesized and tested against diseases like leishmaniasis and malaria, showing potential as effective treatments .

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of the compound “5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole” are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on elucidating these pathways to understand the compound’s mechanism of action better.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Propriétés

IUPAC Name |

5-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-6-7(5-9-11(6)2)8-3-4-10-12-8/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPQWZDZRNPLAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2=CC=NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1277162.png)